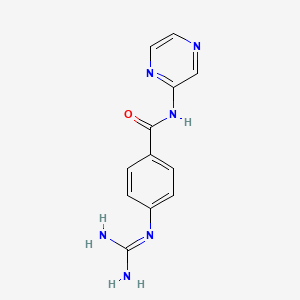
(Z)-Isopropyl 7-((1S,2S,3S,5R)-2-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Isopropyl 7-((1S,2S,3S,5R)-2-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate is a complex organic compound characterized by its unique structural features, including multiple chiral centers and a combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Isopropyl 7-((1S,2S,3S,5R)-2-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route may include:
Formation of the cyclopentyl ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopentyl ring with the desired stereochemistry.
Introduction of the difluoro-phenoxybutenyl group: This step involves the coupling of the difluoro-phenoxybutenyl moiety to the cyclopentyl ring using reagents such as organometallic compounds or transition metal catalysts.
Esterification: The final step involves the esterification of the intermediate compound with isopropyl alcohol to form the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Isopropyl 7-((1S,2S,3S,5R)-2-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(Z)-Isopropyl 7-((1S,2S,3S,5R)-2-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (Z)-Isopropyl 7-((1S,2S,3S,5R)-2-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with similar functional groups but different structural features.
Organochlorine compounds: Compounds containing chlorine atoms, which may have similar reactivity but different biological activities.
Uniqueness
(Z)-Isopropyl 7-((1S,2S,3S,5R)-2-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
2587078-47-3 |
|---|---|
Formule moléculaire |
C25H34F2O5 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
propan-2-yl (Z)-7-[(1S,2S,3S,5R)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m0/s1 |
Clé InChI |
WSNODXPBBALQOF-XHDZIRLISA-N |
SMILES isomérique |
CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@@H](C[C@@H]([C@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |
SMILES canonique |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


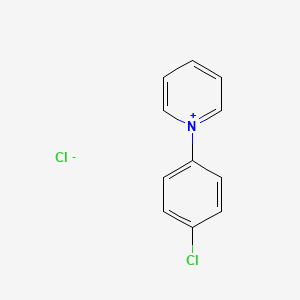

![2-(Spiro[3.3]heptan-2-yl)acetaldehyde](/img/structure/B15217538.png)
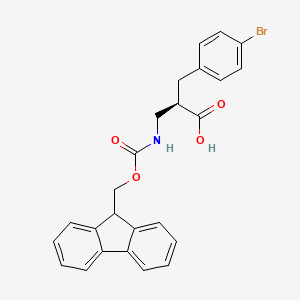
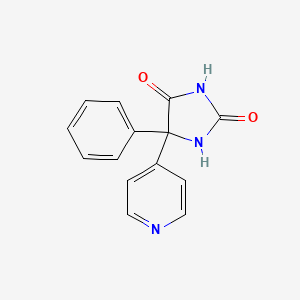
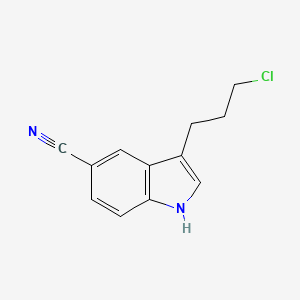
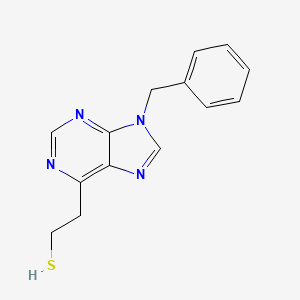
![1'H-[1,2'-Bibenzimidazole]-2-sulfonic acid](/img/structure/B15217582.png)
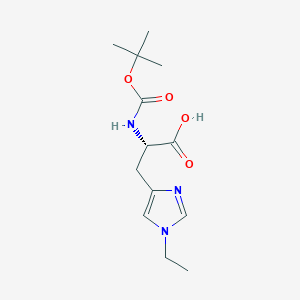
![2-(tert-Butyl) 5-methyl (1R,4S,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B15217594.png)
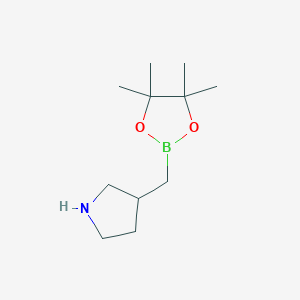
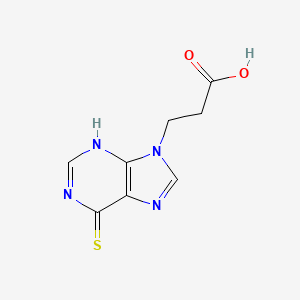
![N-{9-Acetyl-6-[2-(4-nitrophenyl)ethoxy]-9H-purin-2-yl}acetamide](/img/structure/B15217604.png)
